molecular formula C11H18N4O3S2 B5288915 N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide

N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide

Cat. No.: B5288915
M. Wt: 318.4 g/mol
InChI Key: LGSNDBMIQYHUGI-UHFFFAOYSA-N
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Description

N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide, also known as TAK-915, is a novel therapeutic agent that has gained significant attention in the scientific community due to its potential in treating various neurological disorders. This compound belongs to the class of drugs known as positive allosteric modulators (PAMs) of the GABA-A receptor.

Mechanism of Action

N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide acts as a PAM of the GABA-A receptor, which is an important neurotransmitter receptor in the brain. This receptor is involved in the regulation of anxiety, sleep, and memory, among other functions. By binding to a specific site on the receptor, this compound enhances the activity of GABA, which is the primary inhibitory neurotransmitter in the brain. This leads to an overall increase in inhibitory tone, which can reduce anxiety and improve cognitive function.
Biochemical and Physiological Effects
In addition to its effects on the GABA-A receptor, this compound has also been found to modulate other neurotransmitter systems in the brain, including the glutamate and acetylcholine systems. It has been shown to increase the release of acetylcholine in the hippocampus, which is a brain region involved in memory formation. This compound has also been found to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to change their connections in response to experience.

Advantages and Limitations for Lab Experiments

One advantage of N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide is that it has a relatively high selectivity for the GABA-A receptor, which means that it is less likely to have off-target effects on other neurotransmitter systems. However, one limitation is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.

Future Directions

There are several potential future directions for research on N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide. One area of interest is in its potential for treating Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models of the disease. Another area of interest is in its potential for treating anxiety disorders, as it has been found to have anxiolytic effects in animal models of anxiety. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide involves several steps, including the reaction of 2-amino-5-chlorobenzonitrile with 2-chloroacetyl chloride to form 2-amino-5-(2-chloroacetyl)benzonitrile. This intermediate is then reacted with thiosemicarbazide to form 2-amino-5-(2-chloroacetyl)-1,3,4-thiadiazole. The final step involves the reaction of 2-amino-5-(2-chloroacetyl)-1,3,4-thiadiazole with 3-methylpiperidine-1-sulfonyl chloride to form this compound.

Scientific Research Applications

N-{5-[(3-methyl-1-piperidinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, schizophrenia, and anxiety disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also been found to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia.

Properties

IUPAC Name

N-[5-(3-methylpiperidin-1-yl)sulfonyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S2/c1-3-9(16)12-10-13-14-11(19-10)20(17,18)15-6-4-5-8(2)7-15/h8H,3-7H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSNDBMIQYHUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCC(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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